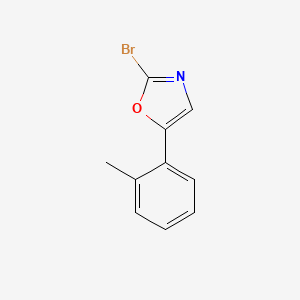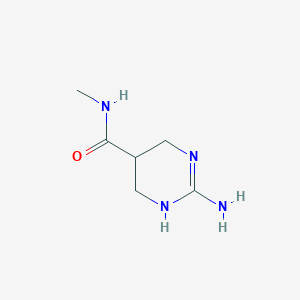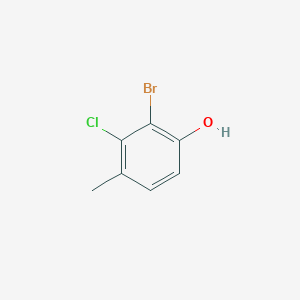
2-Bromo-3-chloro-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-4-methylphenol is an aromatic organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and a methyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-4-methylphenol typically involves the halogenation of 4-methylphenol (p-cresol). The process includes the bromination and chlorination of p-cresol under controlled conditions. For instance, bromination can be achieved using bromine in the presence of a catalyst, while chlorination can be performed using chlorine gas or other chlorinating agents .
Industrial Production Methods: Industrial production of this compound often employs continuous bromination and chlorination processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to minimize side reactions and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3-chloro-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Dehalogenated phenols and modified phenolic structures.
Applications De Recherche Scientifique
2-Bromo-3-chloro-4-methylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-4-methylphenol involves its interaction with biological molecules. The halogen atoms and the phenol group can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular processes by disrupting membrane integrity or enzyme function .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-methylphenol
- 2-Chloro-4-methylphenol
- 4-Bromo-3-methylphenol
Comparison: 2-Bromo-3-chloro-4-methylphenol is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to 2-Bromo-4-methylphenol and 2-Chloro-4-methylphenol, the dual halogenation provides additional sites for chemical modification and potential interactions with biological targets. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H6BrClO |
|---|---|
Poids moléculaire |
221.48 g/mol |
Nom IUPAC |
2-bromo-3-chloro-4-methylphenol |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-3-5(10)6(8)7(4)9/h2-3,10H,1H3 |
Clé InChI |
QHAODMLCAAKREM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


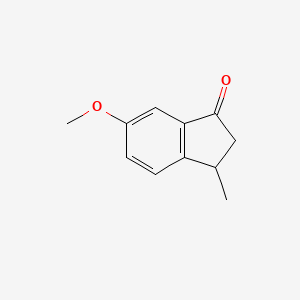
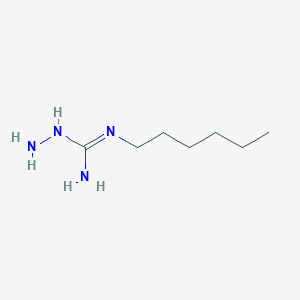
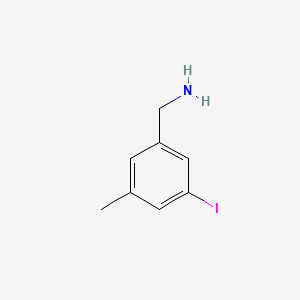
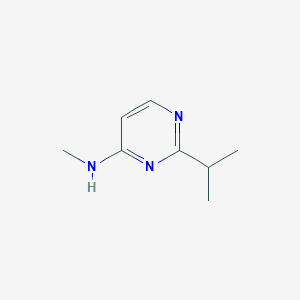
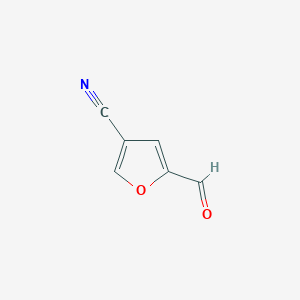
![tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13120756.png)
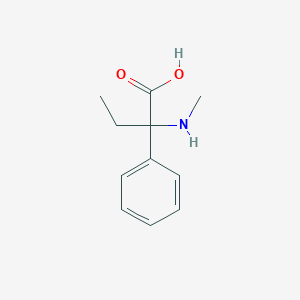
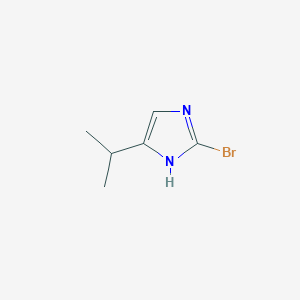
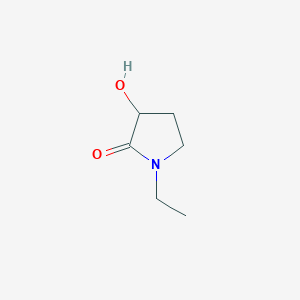

![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)
